An In-Depth Technical Guide to Methyl 3-chloro-5-formylpicolinate for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Methyl 3-chloro-5-formylpicolinate for Researchers and Drug Development Professionals
Introduction
Methyl 3-chloro-5-formylpicolinate is a halogenated pyridine derivative that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring a methyl ester, a chloro substituent, and an aldehyde group on a pyridine scaffold, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of Methyl 3-chloro-5-formylpicolinate, alongside insights into its synthesis and reactivity, to empower researchers in its effective application.
Molecular Structure and Identification
Methyl 3-chloro-5-formylpicolinate is systematically named methyl 3-chloro-5-formylpyridine-2-carboxylate. The strategic placement of its functional groups dictates its reactivity and potential for diverse chemical transformations.
Key Identifiers:
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its handling, reaction setup, and purification. While experimental data for some properties of Methyl 3-chloro-5-formylpicolinate are not widely published, a combination of available data and computed values provides a solid foundation for its use in a laboratory setting.
Table 1: Physical and Chemical Properties of Methyl 3-chloro-5-formylpicolinate
| Property | Value | Source |
| Appearance | White to off-white solid | Assumed from typical purity |
| Melting Point | Not explicitly available in searches | N/A |
| Boiling Point | Not explicitly available in searches | N/A |
| Solubility | Insoluble in water[2] | Insoluble in water. Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Methanol (inferred from reactivity and purification protocols of similar compounds). |
| XLogP3 | 1.1 - 1.5 | [3][4] |
| Hydrogen Bond Donor Count | 0 | [3][4] |
| Hydrogen Bond Acceptor Count | 4 | [3][4] |
| Rotatable Bond Count | 3 | [3] |
Storage and Stability:
Methyl 3-chloro-5-formylpicolinate should be stored in a cool, dry place, typically at 2-8°C, under an inert atmosphere such as nitrogen, to prevent degradation.[1][5] The aldehyde functionality is susceptible to oxidation, and the ester can be prone to hydrolysis, especially in the presence of moisture and acid or base.
Chemical Reactivity and Synthetic Utility
The synthetic potential of Methyl 3-chloro-5-formylpicolinate lies in the distinct reactivity of its three functional groups. This allows for selective and sequential modifications, making it a highly valuable intermediate.
1. The Aldehyde Group: The formyl group at the C5 position is a versatile handle for a wide array of chemical transformations, including:
- Reductive Amination: To introduce substituted amino-methyl groups.
- Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of carbon-carbon double bonds.
- Oxidation: To the corresponding carboxylic acid.
- Reduction: To the hydroxymethyl group.
- Condensation Reactions: With various nucleophiles to form imines, oximes, and hydrazones.
2. The Chloro Group: The chlorine atom at the C3 position can participate in nucleophilic aromatic substitution reactions, although the pyridine ring's electron-withdrawing nature can influence reactivity. It can also be a handle for cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds.
3. The Methyl Ester Group: The ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used in coupling reactions.
The interplay of these functional groups allows for the construction of diverse molecular scaffolds. For instance, the aldehyde can be selectively modified while leaving the chloro and ester groups intact for subsequent transformations.
Illustrative Reaction Scheme
The following diagram illustrates the key reactive sites of Methyl 3-chloro-5-formylpicolinate and potential transformations.
Caption: Reactivity map of Methyl 3-chloro-5-formylpicolinate.
Synthesis Protocol
One possible retrosynthetic analysis suggests starting from a more readily available dichloropicolinic acid derivative.
Hypothetical Synthetic Workflow:
Caption: A potential synthetic pathway to the target molecule.
Step-by-Step Methodology (Hypothetical):
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Step 1: Starting Material Preparation. The synthesis could commence from methyl 3,5-dichloropicolinate, which can be prepared by the esterification of 3,5-dichloropicolinic acid. A patent describes the synthesis of methyl 3,5-dichloro-2-picolinate by reacting 3,5-dichloro-2-picolinic acid with methanol in the presence of concentrated sulfuric acid.[4]
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Step 2: Selective Formylation. A crucial step would be the selective introduction of a formyl group at the 5-position. This could potentially be achieved through a metal-halogen exchange reaction at the 5-position, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). The selectivity of this step would be critical and would likely require careful optimization of reaction conditions (e.g., choice of organometallic reagent, temperature).
-
Step 3: Work-up and Purification. After the reaction, a standard aqueous work-up would be necessary to remove inorganic byproducts. The crude product would then be purified, likely using column chromatography on silica gel, to isolate the desired Methyl 3-chloro-5-formylpicolinate.
Note: This proposed synthesis is illustrative. The actual execution would require careful experimental design and optimization by a trained chemist.
Spectroscopic Characterization
Spectroscopic data is essential for confirming the identity and purity of Methyl 3-chloro-5-formylpicolinate. While specific spectra for this compound are not widely published, the expected spectral features can be predicted.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the aldehyde proton (typically around 10 ppm), and a singlet for the methyl ester protons (around 4 ppm).
-
¹³C NMR: The carbon NMR spectrum would display signals for the eight unique carbon atoms, including the characteristic carbonyl carbons of the aldehyde and the ester, and the carbons of the pyridine ring.
-
IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the aldehyde and the ester functionalities, as well as characteristic peaks for the aromatic ring and the C-Cl bond.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (199.59 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Chemicalbook provides an entry for the 1H NMR spectrum of 3-Chloro-5-formyl-pyridine-2-carboxylic acid methyl ester, which confirms the availability of such data for characterization.
Safety and Handling
Methyl 3-chloro-5-formylpicolinate is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.
Conclusion
Methyl 3-chloro-5-formylpicolinate is a highly functionalized pyridine derivative with significant potential as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its unique combination of reactive sites allows for a wide range of chemical modifications. While some experimental data remains to be broadly published, the available information on its properties, coupled with an understanding of the reactivity of its functional groups, provides a strong basis for its application in research and development. As with any reactive chemical, adherence to strict safety protocols is essential for its handling and use.
References
-
PubChem. Methyl 4-chloro-5-formylpicolinate. [Link]
-
PubChem. Methyl 6-chloro-5-formylpicolinate. [Link]
- Google Patents.
-
MySkinRecipes. Methyl 3-chloro-5-formylpicolinate. [Link]
Sources
- 1. 1260671-33-7 | Methyl 3-chloro-5-formylpicolinate - Moldb [moldb.com]
- 2. Methyl 4-chloro-5-formylpicolinate | C8H6ClNO3 | CID 72213544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 6-chloro-5-formylpicolinate | C8H6ClNO3 | CID 11629787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 3-chloro-5-formylpicolinate [myskinrecipes.com]
- 5. 3-Chloro-5-formyl-pyridine-2-carboxylic acid methyl ester(1260671-33-7) 1H NMR [m.chemicalbook.com]
